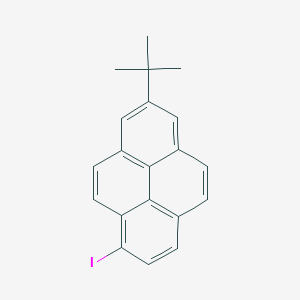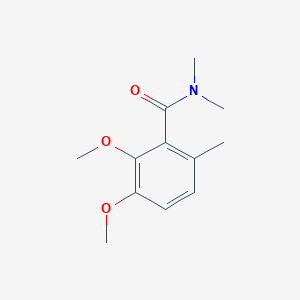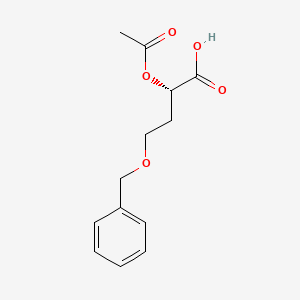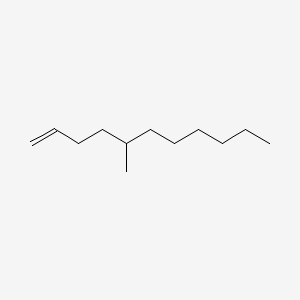![molecular formula C18H13N3O3S B12545310 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid CAS No. 144169-89-1](/img/structure/B12545310.png)
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is an organic compound belonging to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and the other a sulfonic acid group. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 5-aminoacenaphthylene, using nitrous acid generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The resulting diazonium salt is then coupled with benzene-1-sulfonic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or other suitable methods to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with biological molecules through the azo group. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it useful in biological staining and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Uniqueness
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the presence of the acenaphthylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and interactions with biological molecules.
特性
CAS番号 |
144169-89-1 |
|---|---|
分子式 |
C18H13N3O3S |
分子量 |
351.4 g/mol |
IUPAC名 |
4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24) |
InChIキー |
NVTSSYRBFFYTCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



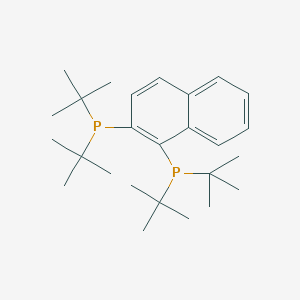
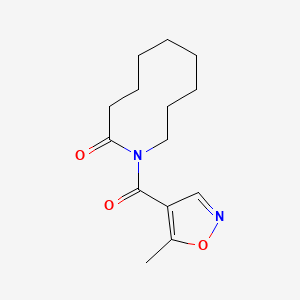

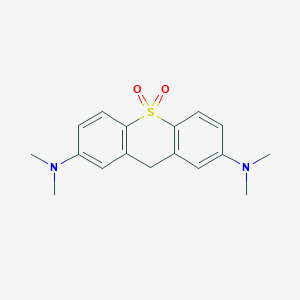


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
